4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” were not found, pyrimidines can generally be synthesized using organolithium reagents . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiophene ring via a methylene bridge. The thiophene ring is a five-membered ring with one sulfur atom.
Physical And Chemical Properties Analysis
“4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” is a solid compound . It has a molecular weight of 210.68 g/mol.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Drug Synthesis
“4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” can be used in the synthesis of new pyrimidine derivatives using organolithium reagents . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Antimicrobial Applications
Thiophene derivatives, including “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine”, have shown antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Applications
Thiophene derivatives have shown analgesic and anti-inflammatory properties . This suggests that “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” could potentially be used in the development of new analgesic and anti-inflammatory drugs.
Antihypertensive Applications
Thiophene derivatives have shown antihypertensive properties . This suggests that “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” could potentially be used in the development of new antihypertensive drugs.
Antitumor Applications
Thiophene derivatives have shown antitumor activity . This suggests that “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” could potentially be used in the development of new antitumor drugs.
properties
IUPAC Name |
4-chloro-6-(thiophen-2-ylmethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHMLCFHJWICMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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